2-[2-Methyl-5-(propan-2-yl)phenoxy]propanoic acid
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Overview
Description
2-[2-Methyl-5-(propan-2-yl)phenoxy]propanoic acid is an organic compound with the molecular formula C13H18O3 and a molecular weight of 222.28 g/mol . It is commonly used in biochemical research, particularly in the field of proteomics . This compound is characterized by its phenoxy group attached to a propanoic acid moiety, with additional methyl and isopropyl substituents on the aromatic ring.
Mechanism of Action
Mode of Action
It is known that the compound can inhibit inflammatory responses in the body, which may alleviate symptoms such as pain and fever .
Pharmacokinetics
The compound is soluble in most organic solvents but is insoluble in water , which may affect its bioavailability and distribution in the body.
Result of Action
It is known that the compound can inhibit inflammatory responses, which may result in the alleviation of symptoms such as pain and fever .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-[2-Methyl-5-(propan-2-yl)phenoxy]propanoic acid. For instance, the compound’s solubility characteristics suggest that it may be more effective in organic environments and less effective in aqueous environments
Preparation Methods
2-[2-Methyl-5-(propan-2-yl)phenoxy]propanoic acid can be synthesized through the esterification of phenol and 2-methylpropanoic acid . The reaction typically involves the use of an acid catalyst, such as sulfuric acid or formic acid, to facilitate the esterification process . The reaction conditions include heating the reactants under reflux to achieve the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-[2-Methyl-5-(propan-2-yl)phenoxy]propanoic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is utilized in biochemical assays and studies involving enzyme interactions and protein modifications.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory properties, is ongoing.
Comparison with Similar Compounds
Similar compounds to 2-[2-Methyl-5-(propan-2-yl)phenoxy]propanoic acid include:
2-Methyl-2-phenoxy-propanoic acid: This compound has a similar structure but lacks the isopropyl group, which may affect its chemical reactivity and biological activity.
2-Methyl-5-(propan-2-yl)phenol: This compound is structurally related but does not contain the propanoic acid moiety, which influences its solubility and reactivity.
The uniqueness of this compound lies in its specific substituents and functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(2-methyl-5-propan-2-ylphenoxy)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-8(2)11-6-5-9(3)12(7-11)16-10(4)13(14)15/h5-8,10H,1-4H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWSRIUVQFIXDLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)OC(C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
926189-79-9 |
Source
|
Record name | 2-[2-methyl-5-(propan-2-yl)phenoxy]propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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